molecular formula C7H11Cl3O2S B14387306 2-Ethoxy-3-(trichloromethylsulfanyl)oxolane CAS No. 89775-01-9

2-Ethoxy-3-(trichloromethylsulfanyl)oxolane

Cat. No.: B14387306
CAS No.: 89775-01-9
M. Wt: 265.6 g/mol
InChI Key: MNRJWPALVWXWCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-3-(trichloromethylsulfanyl)oxolane is a chemical compound that belongs to the class of oxolanes, which are cyclic ethers. This compound is characterized by the presence of an ethoxy group and a trichloromethylsulfanyl group attached to the oxolane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-3-(trichloromethylsulfanyl)oxolane typically involves the reaction of an appropriate oxolane derivative with trichloromethylsulfanyl reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at temperatures ranging from 0°C to room temperature. The reaction may also require the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger reactors. The process may involve continuous flow reactors to ensure consistent product quality and yield. Purification of the compound is typically achieved through distillation or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3-(trichloromethylsulfanyl)oxolane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trichloromethylsulfanyl group to a thiol or sulfide.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

2-Ethoxy-3-(trichloromethylsulfanyl)oxolane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying biological pathways.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-(trichloromethylsulfanyl)oxolane involves its interaction with molecular targets such as enzymes or receptors. The trichloromethylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The ethoxy group may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-3-(trichloromethylsulfanyl)oxolane: Similar structure but with a methoxy group instead of an ethoxy group.

    2-Ethoxy-3-(dichloromethylsulfanyl)oxolane: Similar structure but with a dichloromethylsulfanyl group instead of a trichloromethylsulfanyl group.

Uniqueness

2-Ethoxy-3-(trichloromethylsulfanyl)oxolane is unique due to the presence of both an ethoxy group and a trichloromethylsulfanyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

89775-01-9

Molecular Formula

C7H11Cl3O2S

Molecular Weight

265.6 g/mol

IUPAC Name

2-ethoxy-3-(trichloromethylsulfanyl)oxolane

InChI

InChI=1S/C7H11Cl3O2S/c1-2-11-6-5(3-4-12-6)13-7(8,9)10/h5-6H,2-4H2,1H3

InChI Key

MNRJWPALVWXWCN-UHFFFAOYSA-N

Canonical SMILES

CCOC1C(CCO1)SC(Cl)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.